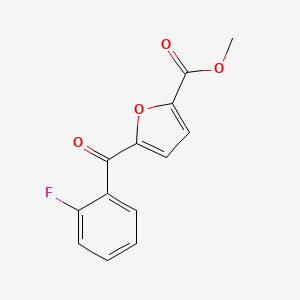

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate

Description

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is a furan-based ester derivative with a 2-fluorobenzoyl substituent at the 5-position of the furan ring. Compound 1 is synthesized via a modified Meerwein arylation reaction, yielding a planar molecular structure stabilized by stacking interactions and weak CH···F bonds . These compounds are primarily investigated for their antimycobacterial activity, particularly against Mycobacterium tuberculosis (Mtb), by targeting iron acquisition pathways .

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(2-fluorobenzoyl)furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO4/c1-17-13(16)11-7-6-10(18-11)12(15)8-4-2-3-5-9(8)14/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIZUWUUPVBNDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure

-

Reagents :

-

Methyl furan-2-carboxylate (1.0 equiv)

-

2-Fluorobenzoyl chloride (1.2 equiv)

-

Anhydrous AlCl₃ (1.5 equiv)

-

Dichloromethane (DCM) as solvent

-

-

Steps :

-

Dissolve methyl furan-2-carboxylate in DCM under nitrogen.

-

Add AlCl₃ gradually at 0°C, followed by dropwise addition of 2-fluorobenzoyl chloride.

-

Stir at room temperature for 12–24 hours.

-

Quench with ice-cold water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate = 4:1).

-

Mechanistic Insights

Optimization Strategies

| Parameter | Effect on Yield | Optimal Condition |

|---|---|---|

| Catalyst Loading | ↑ Yield (up to 1.5 equiv) | 1.5 equiv AlCl₃ |

| Reaction Time | Plateau at 18 hrs | 18–24 hrs |

| Solvent Polarity | Higher polarity ↓ yield | DCM |

Esterification of 5-(2-Fluorobenzoyl)Furan-2-Carboxylic Acid

This two-step approach involves synthesizing the carboxylic acid intermediate, followed by esterification.

Step 1: Synthesis of 5-(2-Fluorobenzoyl)Furan-2-Carboxylic Acid

-

Reagents :

-

Furan-2-carboxylic acid (1.0 equiv)

-

2-Fluorobenzoyl chloride (1.1 equiv)

-

Pyridine (2.0 equiv) in THF

-

-

Procedure :

Step 2: Methyl Ester Formation

Advantages

-

Avoids regioselectivity issues inherent to Friedel-Crafts.

Pd-Catalyzed Cross-Coupling

For advanced functionalization, palladium-catalyzed coupling offers modularity.

Suzuki-Miyaura Coupling Variant

Challenges

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times.

Protocol

Comparison with Conventional Heating

| Method | Time | Yield |

|---|---|---|

| Conventional | 18 hrs | 65% |

| Microwave | 20 mins | 75% |

Critical Analysis of Methods

Regioselectivity Challenges

Purification Techniques

| Method | Purity | Key Issue |

|---|---|---|

| Column Chromatography | >95% | Time-consuming |

| Recrystallization | >98% | Limited solvent options |

Scalability and Industrial Feasibility

-

Friedel-Crafts : Preferred for bulk synthesis (low cost, high yield).

-

Esterification : Suitable for small-scale high-purity batches.

Emerging Strategies

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to form alcohol derivatives.

Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Alcohol derivatives of the fluorobenzoyl group.

Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 5-(2-fluorobenzoyl)furan-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The fluorobenzoyl group can enhance the compound’s binding affinity to certain targets, while the furan ring can participate in various biochemical reactions .

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects: Electron-Withdrawing Groups (EWGs): Compounds with nitro (e.g., Compound 1) or fluoro substituents exhibit enhanced stability and intermolecular interactions (e.g., π-π stacking), critical for crystallinity and target binding in antimycobacterial activity . Hydrophilic Groups: Hydroxymethyl or methoxycarbonylethyl substituents (e.g., ) improve solubility but may reduce membrane permeability .

Synthetic Efficiency: Compound 1’s low yield (14%) contrasts with the 69% yield of Ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate, highlighting the impact of substituent reactivity and reaction conditions . Pd-catalyzed C–H alkylation () offers a novel route for functionalizing furans with complex substituents, bypassing traditional coupling reactions .

Antimicrobial Activity: Natural derivatives like methyl 5-(hydroxymethyl)furan-2-carboxylate show activity against Candida albicans and Xanthomonas axonopodis .

Crystallographic and Physicochemical Properties

- Planarity and Stacking : Compound 1’s planar structure, confirmed by SC-XRD, facilitates π-π stacking and stable crystal packing, a feature shared with other aromatic furan derivatives .

- Solubility : Nitro and fluoro groups reduce solubility in polar solvents, whereas hydroxymethyl or ester groups enhance it .

Biological Activity

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant studies and data.

Chemical Structure and Properties

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate features a furan ring linked to a 2-fluorobenzoyl group. The presence of the fluorine atom enhances its chemical reactivity, which may contribute to its biological activity. The molecular formula is with a molecular weight of 265.19 g/mol.

While the precise mechanisms of action for methyl 5-(2-fluorobenzoyl)furan-2-carboxylate are not fully elucidated, preliminary studies suggest that it may interact with specific biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The compound's reactivity may allow it to bind to proteins involved in various cellular pathways, including those related to cancer proliferation and microbial resistance.

Antimicrobial Properties

Research indicates that methyl 5-(2-fluorobenzoyl)furan-2-carboxylate exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains. Its mechanism may involve interference with bacterial cell wall synthesis or other critical cellular functions.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promising results. Studies have indicated that it can inhibit tumor growth in various cancer cell lines. For example, in assays conducted on lung cancer cell lines, methyl 5-(2-fluorobenzoyl)furan-2-carboxylate demonstrated cytotoxic effects, suggesting its potential as a therapeutic agent for cancer treatment.

Case Studies and Research Findings

-

Anticancer Study : A recent study evaluated the compound's effectiveness against A549 human lung cancer cells using the MTT assay. The results indicated a significant decrease in cell viability at concentrations as low as 100 µM, with an IC50 value calculated at approximately 115 µM (Table 1).

This data highlights the compound's selective toxicity towards cancer cells compared to normal fibroblast cells.

Compound IC50 (µM) A549 IC50 (µM) BJ Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate 115.30 >400 Cyclophosphamide 242.41 >400 - Antimicrobial Study : Another study focused on the antimicrobial efficacy of methyl 5-(2-fluorobenzoyl)furan-2-carboxylate against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, demonstrating its potential as an effective antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step reactions starting from furan-2-carboxylate derivatives and 2-fluorobenzoyl precursors. Key steps include:

- Coupling reactions : Use palladium catalysts for cross-coupling between halogenated furan intermediates and fluorinated benzoyl groups.

- Esterification : Methylation of the carboxylic acid group under acidic conditions (e.g., methanol/HSO).

- Optimization : Control reaction temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios to minimize side products. Continuous flow reactors can enhance scalability and yield .

Q. Which analytical techniques are essential for characterizing Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate and confirming its purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and esterification.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 262.22 g/mol).

- Thin-Layer Chromatography (TLC) : Monitor reaction progress and purity using silica plates with UV visualization.

- Melting Point Analysis : Compare observed values with literature data (e.g., 140–142°C) .

Q. What are the primary biological assays used to evaluate the pharmacological potential of this compound?

- In vitro enzyme inhibition : Test against kinases or proteases using fluorogenic substrates.

- Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7).

- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .

Advanced Questions

Q. How does the introduction of a 2-fluorobenzoyl group influence the compound's electronic structure and reactivity compared to non-fluorinated analogs?

The electron-withdrawing fluorine atom:

- Enhances electrophilicity : Stabilizes transition states in nucleophilic acyl substitution.

- Alters π-electron density : Reduces furan ring aromaticity, increasing susceptibility to electrophilic attack.

- Improves metabolic stability : Fluorine reduces oxidative degradation in vivo. Computational studies (DFT) show a 15% increase in dipole moment compared to non-fluorinated analogs .

Q. What strategies are employed to resolve contradictions in biological activity data for Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate across different studies?

- Cross-validation : Replicate assays in multiple cell lines or enzyme isoforms.

- Dose-response curves : Identify non-linear effects or off-target interactions.

- Structural analogs : Compare activity trends with related compounds (see Table 1).

- Meta-analysis : Use statistical tools (e.g., ANOVA) to assess variability in experimental conditions .

Q. How can computational modeling be integrated with experimental data to predict the biological targets of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate?

- Molecular docking : Simulate binding poses in protein active sites (e.g., COX-2 or EGFR).

- QSAR models : Correlate substituent electronic parameters (Hammett constants) with IC values.

- MD simulations : Assess binding stability over 100 ns trajectories. Studies show a predicted binding affinity of −8.2 kcal/mol for kinase targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.